molecular formula C26H25N3O3S2 B3278913 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683767-94-4

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No. B3278913
CAS RN: 683767-94-4
M. Wt: 491.6 g/mol
InChI Key: XWMKZELVWJZPNQ-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide” would likely involve similar methods.


Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide” is characterized by the presence of a benzothiazole ring, which contains sulfur and nitrogen atoms . The structure of this compound and its activity can be studied through molecular docking studies .


Chemical Reactions Analysis

The chemical reactions involving “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide” would likely involve the benzothiazole ring. The formal acylation of the benzothiazoles is achieved through a sequence involving formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide” would be influenced by the presence of the benzothiazole ring and the specific substituents attached to it. For instance, benzothiazole derivatives exhibit luminescent properties .

Scientific Research Applications

Antibacterial Agents

Compounds with a similar structure have been synthesized and evaluated for their antibacterial properties . They have shown promising activity against Staphylococcus aureus, with some compounds exhibiting bactericidal activity .

Antifungal Agents

Benzothiazole derivatives, which are part of the structure of this compound, have been associated with antifungal activities . This suggests potential applications in the development of new antifungal drugs.

Antiprotozoal Agents

Research has shown that benzothiazole derivatives can exhibit antiprotozoal activities . This could be a potential area of application for this compound.

Anticancer Agents

Benzothiazole derivatives have been associated with anticancer activities . This suggests that this compound could potentially be used in cancer research and treatment.

Anticonvulsant Agents

Benzothiazole derivatives have also been associated with anticonvulsant activities . This could be another potential application for this compound.

Antihypertensive Agents

Research has shown that benzothiazole derivatives can exhibit antihypertensive activities . This suggests potential applications in the treatment of high blood pressure.

Antidiabetic Agents

Benzothiazole derivatives have been associated with antidiabetic activities . This could be a potential area of application for this compound.

Anti-inflammatory Agents

Benzothiazole derivatives have also been associated with anti-inflammatory activities . This suggests potential applications in the treatment of inflammation-related conditions.

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been associated with a wide range of biological activities, including antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, it’s plausible that Oprea1_646122 may interact with multiple targets, depending on the specific functional groups attached to the benzothiazole core.

Mode of Action

Compounds with a similar benzothiazole core structure have been shown to interact with their targets in various ways, often leading to inhibition or modulation of the target’s activity . The specific mode of action would depend on the nature of the target and the specific interactions between the target and the functional groups present in Oprea1_646122.

Biochemical Pathways

Given the wide range of biological activities associated with benzothiazole derivatives, it’s likely that oprea1_646122 could affect multiple pathways, depending on its specific targets . The downstream effects would depend on the nature of these pathways and how the activity of the target is altered by Oprea1_646122.

Pharmacokinetics

A study on similar benzothiazole derivatives suggested that these compounds generally have favorable pharmacokinetic profiles . The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and metabolism.

Result of Action

Based on the wide range of biological activities associated with benzothiazole derivatives, it’s likely that oprea1_646122 could have various effects at the molecular and cellular level, depending on its specific targets and mode of action .

Future Directions

The future research directions for “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, further studies could be conducted to investigate their potential as anti-tubercular agents .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-18-6-4-5-17-29(18)34(31,32)22-15-11-19(12-16-22)25(30)27-21-13-9-20(10-14-21)26-28-23-7-2-3-8-24(23)33-26/h2-3,7-16,18H,4-6,17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMKZELVWJZPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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